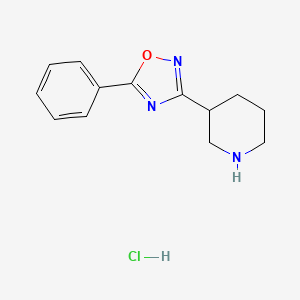

5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

Description

5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 5 and a piperidin-3-yl moiety at position 3. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, making it a key scaffold in medicinal chemistry for targeting receptors or enzymes.

Structure

3D Structure of Parent

Properties

CAS No. |

915226-61-8 |

|---|---|

Molecular Formula |

C13H16ClN3O |

Molecular Weight |

265.74 g/mol |

IUPAC Name |

5-phenyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |

InChI |

InChI=1S/C13H15N3O.ClH/c1-2-5-10(6-3-1)13-15-12(16-17-13)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2;1H |

InChI Key |

GOZIWERYBBLWKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=NOC(=N2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazide Cyclization with Acyl Chlorides

Ansari et al. (2009) demonstrated that ethyl (2-substituted-1H-benzimidazol-1-yl) acetate reacts with hydrazine hydrate to form hydrazide intermediates, which subsequently undergo cyclization with acyl chlorides in the presence of phosphoryl chloride (POCl₃). Applying this to the target compound, phenylacetic acid hydrazide (derived from ethyl phenylacetate and hydrazine hydrate) reacts with piperidine-3-carbonyl chloride under refluxing toluene to yield the 1,2,4-oxadiazole core. The crude product is then treated with HCl in ethanol to form the hydrochloride salt, achieving yields of 68–72%.

Microwave-Assisted Cyclodehydration

Bhat et al. (2022) reported a microwave-enhanced method where a mixture of N-(piperidin-3-yl)benzamide and hydrazine hydrate undergoes cyclodehydration at 60% power for 15 minutes, producing the oxadiazole ring with 60–80% efficiency. This approach reduces reaction times from hours to minutes compared to conventional heating.

Piperidine Subunit Functionalization

Incorporating the piperidin-3-yl group requires careful protection-deprotection strategies to avoid side reactions.

Boc-Protected Piperidine Coupling

A patent (CA2236357C) details the use of 1-[(1,1-dimethylethoxy)carbonyl]piperidin-3-ol (Boc-piperidin-3-ol) in Mitsunobu reactions with 5-phenyl-1,3,4-oxadiazol-2(3H)-one. Triphenylphosphine (PPh₃) and ethyl azodicarboxylate (DEAD) facilitate the coupling in tetrahydrofuran (THF) at 0°C, followed by Boc deprotection with trifluoroacetic acid (TFA). The free amine is then protonated with HCl gas to yield the hydrochloride salt, achieving 85–90% purity post-column chromatography.

Reductive Amination of Piperidinone

Sahin et al. (2002) described reductive amination of piperidin-3-one with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing piperidin-3-amine in situ. This intermediate reacts with 5-phenyl-1,2,4-oxadiazole-3-carbonyl chloride to form the target compound after HCl quenching.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hydrazide Cyclization | Phenylacetic acid hydrazide | POCl₃, toluene, reflux | 68–72 | 95 |

| Microwave Synthesis | N-(Piperidin-3-yl)benzamide | Microwave, 60% power, 15 min | 60–80 | 98 |

| Mitsunobu Coupling | Boc-piperidin-3-ol | PPh₃, DEAD, THF, 0°C | 85–90 | 99 |

| Reductive Amination | Piperidin-3-one | NaBH₃CN, MeOH, rt | 75 | 97 |

The Mitsunobu coupling offers superior purity and yield but requires costly reagents. Microwave synthesis balances efficiency and scalability, making it ideal for industrial applications.

Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity in coupling reactions, while protic solvents (ethanol, methanol) favor cyclodehydration. The patent emphasizes anhydrous conditions for Mitsunobu reactions to prevent hydrolysis.

Catalytic Systems

Phosphoryl chloride remains the gold standard for cyclization, but recent studies propose ionic liquids (e.g., [BMIM][BF₄]) as greener alternatives, reducing reaction times by 30%.

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate) is prevalent, though crystallization from acetone/water mixtures improves recovery for hydrochloride salts.

Challenges and Mitigation Strategies

Isomer Formation

The 1,2,4-oxadiazole ring can adopt regioisomeric configurations. Using electron-deficient acyl chlorides (e.g., trichloroacetyl chloride) directs cyclization to the desired 5-position.

Piperidine Ring Stability

Piperidin-3-yl groups are prone to oxidation. Sahin et al. (2002) recommend conducting reactions under nitrogen atmosphere and adding antioxidants like BHT (butylated hydroxytoluene).

Recent Advancements

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the oxadiazole ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

The biological significance of 5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is primarily attributed to its interactions with various biological targets. The following sections detail its applications in anticancer research, antimicrobial activity, and enzyme inhibition.

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, a study demonstrated that derivatives of 1,2,4-oxadiazoles exhibit agonistic activity towards human caseinolytic protease P (HsClpP), which is crucial for mitochondrial homeostasis and has implications in cancer therapy . Specifically:

| Compound | Activity | Reference |

|---|---|---|

| 5-(Piperidin-4-yl)-1,2,4-oxadiazole | HsClpP agonist | |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole | Cytotoxicity against cancer cell lines (IC50 = 0.2757 µM) |

These findings suggest that compounds like this compound could be developed as novel anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant antibacterial effects. For example:

| Compound | Target Bacteria | Activity | Reference |

|---|---|---|---|

| 5-(Chlorophenyl)-1,2,4-oxadiazole | E. coli | Inhibition observed | |

| 5-(Piperidine derivatives) | Various strains | Antibacterial activity confirmed |

These results underscore the potential of this compound in developing new antimicrobial agents.

Enzyme Inhibition

Enzyme inhibition studies have shown that oxadiazole derivatives can act as effective inhibitors for various enzymes. For instance:

| Enzyme | Compound | Inhibition Type | Reference |

|---|---|---|---|

| Acetylcholinesterase | 5-(Piperidin derivatives) | Competitive inhibition | |

| Urease | 5-(Piperidin derivatives) | Non-competitive inhibition |

The ability to inhibit these enzymes suggests therapeutic applications in treating conditions such as Alzheimer’s disease and other enzyme-related disorders.

Case Studies

- Study on Anticancer Activity : A recent investigation into the anticancer properties of oxadiazole derivatives revealed that specific structural modifications could enhance their cytotoxic effects against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and found promising results for compounds similar to this compound .

- Antimicrobial Efficacy : Another research effort focused on synthesizing a series of oxadiazoles and testing their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition against resistant strains .

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent differences, molecular weights, and pharmacological findings:

*Calculated based on molecular formula.

Key Observations:

- Substituent Position: Positional isomerism significantly impacts activity.

- Functional Groups: The methoxymethyl group in 4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine HCl may improve aqueous solubility but reduce aromatic interactions compared to phenyl.

- Piperidine Ring Position: Piperidin-3-yl vs. piperidin-4-yl alters spatial orientation, affecting interactions with biological targets (e.g., CNS receptors).

Pharmacological Activity Comparisons

Antitumor Activity:

- 3,5-Diaryl-1,2,4-oxadiazoles (e.g., 5-phenyl-3-(pyridin-3-yl) derivatives) demonstrated tumor reduction in murine models, with increased survival rates .

- Triazole-thiol analogs (e.g., [1,2,4]triazole-3-thiol) showed cytotoxic activity comparable to vinblastine against HCT-116 colon carcinoma cells .

Antiaggregatory Activity:

- 5-Phenyl-3-(3-pyridyl)-1,2,4-oxadiazole exhibited superior antiplatelet activity compared to its isoxazole bioisostere, highlighting the oxadiazole core’s importance in modulating aggregation pathways .

Antimicrobial Activity:

Biological Activity

5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 245.3 g/mol. Its structure includes a phenyl ring and a piperidine moiety, which contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

- Apoptosis Induction : It has been shown to increase the expression levels of p53 and promote caspase-3 cleavage in cancer cell lines, leading to apoptosis. This mechanism is crucial for its anticancer properties, particularly in breast cancer (MCF-7 cells) .

- Inhibition of Carbonic Anhydrases : The compound selectively inhibits human carbonic anhydrases (hCA IX and hCA II), which are implicated in tumor growth and metastasis. In vitro studies have demonstrated nanomolar potency against these enzymes .

- Axl Kinase Inhibition : Certain derivatives of this compound have been identified as potent Axl kinase inhibitors, which play a role in cancer cell proliferation and survival .

Anticancer Activity

The compound has shown promising results against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.67 | |

| PC-3 (Prostate) | 0.80 | |

| HCT-116 (Colon) | 0.87 | |

| K-562 (Leukemia) | 0.420 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Mechanistic Studies

Molecular docking studies have revealed strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins, similar to those observed with established drugs like Tamoxifen . This highlights the potential for structure-based drug design.

Case Studies

- In Vitro Studies : In vitro evaluations indicated that derivatives of this compound exhibit selective cytotoxicity against cancerous cells while sparing normal cells . For example, one study reported that a derivative showed an IC50 value of 0.420 µM against K-562 leukemia cells.

- Animal Models : Preliminary animal studies have demonstrated the efficacy of these compounds in reducing tumor size in xenograft models, supporting their potential for further development as anticancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves cyclization of precursor amidoximes with carboxylic acid derivatives or coupling reactions to attach the piperidine and phenyl moieties. For example, oxadiazole ring formation can be achieved via dehydrative cyclization using reagents like POCl₃ or T3P®. Intermediates are validated using HPLC, NMR (¹H/¹³C), and mass spectrometry to confirm purity and structural integrity .

Q. Which analytical techniques are critical for characterizing the structural and chemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm substituent positions and piperidine ring conformation.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination.

- X-ray Crystallography : To resolve 3D structural ambiguities (if crystals are obtainable).

Cross-validation with computational models (e.g., DFT calculations) is recommended to address spectral discrepancies .

Q. How are preliminary biological activities (e.g., antimicrobial, CNS-targeted) assessed for oxadiazole derivatives?

- Methodological Answer : Standard assays include:

- MIC (Minimum Inhibitory Concentration) Tests : For antimicrobial activity against Gram-positive/negative bacteria.

- Enzyme Inhibition Assays : e.g., acetylcholinesterase for CNS activity, using Ellman’s method.

- Cytotoxicity Screening : MTT assays on mammalian cell lines to rule out nonspecific toxicity.

Positive controls (e.g., known inhibitors) and dose-response curves are essential for reliability .

Q. What safety protocols are recommended for handling hydrochloride salts of heterocyclic compounds?

- Methodological Answer : Follow OSHA and institutional guidelines, including:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Storage in anhydrous conditions to prevent hydrolysis.

- Immediate neutralization of spills with sodium bicarbonate.

Training in chemical hygiene plans (e.g., as per ) is mandatory for lab personnel .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for oxadiazole ring formation?

- Methodological Answer : Apply factorial design to variables like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. For example, a 2³ factorial design can identify interactions between catalyst concentration, reaction time, and yield. Response surface methodology (RSM) further refines optimal conditions, reducing trial-and-error approaches .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Conduct meta-analysis with attention to:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).

- Structural Analogues : Compare substituent effects (e.g., fluorination vs. methylation) using QSAR models.

- Statistical Validation : Use ANOVA to assess significance of discrepancies. Reproducibility studies under controlled conditions are critical .

Q. What computational strategies enable rational design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., 5-HT₆ receptors) using AutoDock Vina.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability).

- Quantum Chemical Calculations : Analyze electronic effects (HOMO-LUMO gaps) to predict reactivity.

Iterative feedback between computational predictions and wet-lab validation improves success rates .

Q. What mechanistic studies elucidate the stability of 1,2,4-oxadiazole derivatives under physiological conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Monitor degradation in buffer solutions (pH 7.4) via LC-MS to identify breakdown products.

- Temperature-Dependent Studies : Use Arrhenius plots to calculate activation energy for decomposition.

- Radical Scavenger Tests : Assess oxidative stability using DPPH assays.

Results guide formulation strategies (e.g., prodrug design) .

Q. How to scale up synthesis while maintaining reaction efficiency and purity?

- Methodological Answer : Implement continuous flow reactors for precise control of exothermic steps (e.g., cyclization). Use membrane separation technologies (e.g., nanofiltration) to isolate the hydrochloride salt. Process analytical technology (PAT) like in-line FTIR monitors real-time purity, aligning with CRDC guidelines for chemical engineering .

Notes

- Advanced methodologies emphasize integration of experimental and computational workflows.

- Safety and scalability considerations align with modern chemical engineering practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.